N-[(4-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide
Overview
Description
N-[(4-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a methylsulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzyl chloride with methylamine to form N-(4-methoxybenzyl)methylamine. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group, resulting in N-[(4-methoxyphenyl)methyl]-N-methylsulfonylamine. Finally, this compound undergoes acylation with acetic anhydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide.
Reduction: Formation of N-[(4-methoxyphenyl)methyl]-2-[methyl(methylthio)amino]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-methoxyacetamide: Similar structure but lacks the methylsulfonyl group.
N-(4-methoxyphenyl)-N-methylacetamide: Similar structure but lacks the methylsulfonyl group and has a different substitution pattern.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both the methoxyphenyl and methylsulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-14(19(3,16)17)9-12(15)13-8-10-4-6-11(18-2)7-5-10/h4-7H,8-9H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYSUGAASWLSPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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